1,1,2-Trichlorotrifluoroethane

描述

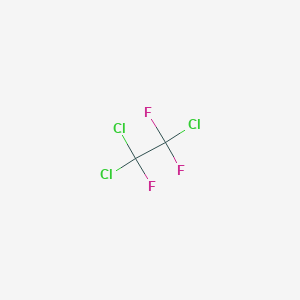

Structure

3D Structure

属性

IUPAC Name |

1,1,2-trichloro-1,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F3/c3-1(4,6)2(5,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDIZQLSFPQPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F3, Array | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021377 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2-trichloro-1,2,2-trifluoroethane is a colorless liquid with a sweet, ether-like odor. Sinks in water. (USCG, 1999), Liquid, Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 degrees F.]; [NIOSH], COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations., Colorless to water-white liquid with an odor like carbon tetrachloride at high concentrations. [Note: A gas above 118 °F.] | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117.9 °F at 760 mmHg (NTP, 1992), 47.7 °C, 48 °C, 118 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 170 mg/L at 25 °C, Soluble in ethanol; miscible with ethyl ether and benzene, Solubility in water, g/100ml at 20 °C: 0.02, (77 °F): 0.02% | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5635 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.5635 g/cu cm at 25 °C, Relative density (water = 1): 1.56, 1.56, (77 °F): 1.56 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.5 (Air = 1), Relative vapor density (air = 1): 6.5 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

284 mmHg at 77 °F (NTP, 1992), 363.0 [mmHg], 363 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 36, 285 mmHg | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Maximum limits of impurities: Residue after evaporation: 0.0005%; Water (by Karl Fischer titrn): 0.05%. /'Photrex' reagent/, Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless gas, Volatile liquid, Colorless to water-white liquid ... [Note: A gas above 118 degrees F], Clear, dense, colorless liquid | |

CAS No. |

76-13-1 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CFC 113 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichlorotrifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROTRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0739N04X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2-trichloro-1,2,2-trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33.5 °F (NTP, 1992), -36.22 °C, -36 °C, -33.5 °F, -31 °F | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/607 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloro-1,2,2-trifluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0632.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Hazards of 1,1,2-Trichlorotrifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichlorotrifluoroethane, also known as CFC-113 or Freon 113, is a chlorofluorocarbon (CFC) with the chemical formula C₂Cl₃F₃.[1][2] Historically, it was widely used as a refrigerant, solvent for cleaning and degreasing, and as a blowing agent for foams due to its low toxicity and non-flammability.[3][4] However, its production and use have been largely phased out under the Montreal Protocol due to its significant contribution to the depletion of the stratospheric ozone layer.[4] This guide provides a comprehensive overview of its chemical properties, associated hazards, and the experimental protocols used to determine these characteristics, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a faint, ether-like odor at high concentrations.[1][5][6] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂Cl₃F₃[1][2] |

| Molecular Weight | 187.37 g/mol [5] |

| CAS Number | 76-13-1[1][3] |

| Boiling Point | 47.6 °C (117.7 °F) at 101.325 kPa[7] |

| Melting Point | -35 °C (-31 °F)[2] |

| Density | 1.56 g/mL at 25 °C[2] |

| Vapor Pressure | 38 kPa (285 mmHg) at 20 °C[1][7] |

| Water Solubility | 170 mg/L[7] |

| Vapor Density | 6.5 (Air = 1)[5] |

| Ozone Depletion Potential (ODP) | 0.8[8] |

| Global Warming Potential (GWP) | 6130[8] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows internationally recognized standardized methods, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. OECD Guideline 103 describes several methods, including:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination. The temperature at which the liquid and its vapor are in equilibrium is recorded.

-

Dynamic Method: A loose-fitting stopper with a thermometer and a side arm is inserted into a test tube containing the liquid. The side arm is connected to a pressure-regulating system. The pressure is reduced and then slowly increased while the liquid is heated. The temperature at which boiling is observed at a given pressure is recorded.

-

Distillation Method: The substance is distilled according to a standardized procedure, and the boiling temperature range is recorded.

-

Siwoloboff Method: A small amount of the substance is heated in a sample tube, which is immersed in a heating bath. A capillary tube, sealed at the upper end, is placed in the sample tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[9][10]

Density Determination (OECD Guideline 109)

The density of a liquid is its mass per unit volume. OECD Guideline 109 outlines several methods suitable for liquids like this compound:

-

Hydrometer: A calibrated, weighted glass float is immersed in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets the stem.[2]

-

Hydrostatic Balance (Westphal Balance): A body of known volume is weighed in air and then weighed again while submerged in the liquid. The density is calculated from the difference in these weights.

-

Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the characteristic frequency of the oscillation, which is dependent on the mass of the liquid in the tube.[2]

-

Pycnometer: A glass flask of a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[5]

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. OECD Guideline 104 provides several methods for its determination:

-

Dynamic Method (Cottrell's Method): This method involves measuring the boiling point of the liquid at various controlled pressures. The vapor pressure at a given temperature is the pressure at which the liquid boils at that temperature.[1]

-

Static Method: The substance is placed in a thermostatically controlled container connected to a manometer. The pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[1][11]

-

Isoteniscope Method: This is a specific type of static method where the pressure of the vapor is balanced by a column of a confining liquid, allowing for precise measurement.[1]

-

Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of vaporized substance is then determined, and the vapor pressure is calculated based on the volume of gas used.[1]

Chemical Hazards and Toxicology

While this compound is non-flammable, it poses significant health and environmental hazards.

| Hazard Type | Description |

| Toxicity | Inhalation: High concentrations can cause central nervous system depression, leading to dizziness, headache, incoordination, and loss of consciousness.[6] It can also sensitize the myocardium to the effects of epinephrine (B1671497), potentially leading to cardiac arrhythmias.[6][12] Oral: Low acute oral toxicity.[13] Dermal: Prolonged contact may cause skin irritation and dermatitis.[6] |

| Environmental | Ozone Depletion: As a stable CFC, it migrates to the stratosphere where it is broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone molecules. |

| Reactivity | Stable under normal conditions but can decompose on contact with hot surfaces or flames to produce toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and phosgene.[6] It can react violently with chemically active metals like barium, lithium, and powdered aluminum. |

Experimental Protocol for Cardiac Sensitization

A widely used experimental protocol to assess the potential of a substance to induce cardiac sensitization involves the use of a dog model.[12][14]

Objective: To determine the concentration of a test substance that sensitizes the heart to epinephrine, leading to cardiac arrhythmias.

Methodology:

-

Healthy, conscious beagle dogs are used for the experiment.

-

A control injection of epinephrine is administered intravenously to establish a baseline response.

-

The dog is then exposed to a specific concentration of the test substance (e.g., this compound) in the air it breathes for a set period, typically around 5-10 minutes.

-

Following the exposure period, a "challenge" dose of epinephrine is administered intravenously.

-

The dog's electrocardiogram (ECG) is monitored throughout the procedure.

-

A positive response, indicating cardiac sensitization, is the observation of a serious cardiac arrhythmia, such as ventricular fibrillation, following the epinephrine challenge in the presence of the test substance.

-

The concentration of the test substance is varied to determine the threshold for sensitization.[12][14]

Visualizations

Stratospheric Ozone Depletion Pathway

The following diagram illustrates the catalytic cycle of ozone depletion initiated by the photolysis of this compound in the stratosphere.

Caption: Catalytic cycle of ozone depletion by CFC-113.

Proposed Mechanism of Cardiac Sensitization

This diagram outlines a potential signaling pathway for cardiac sensitization induced by this compound in the presence of epinephrine, focusing on the role of connexin 43.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. β2-Adrenergic receptor agonists activate CFTR in intestinal organoids and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 10. laboratuar.com [laboratuar.com]

- 11. consilab.de [consilab.de]

- 12. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. The effect of myocardial infarction on the cardiac sensitization potential of certain halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Production of 1,1,2-Trichlorotrifluoroethane (CFC-113)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichlorotrifluoroethane, commonly known as CFC-113, is a chlorofluorocarbon with the chemical formula CCl₂FCClF₂. Historically, it was widely used as a refrigerant, solvent for cleaning and degreasing, and as a chemical intermediate.[1][2] Although its production and use have been largely phased out under the Montreal Protocol due to its ozone-depleting properties, its synthesis routes remain of interest for understanding industrial chemical processes and for potential niche applications where its use is still permitted or for the remediation of contaminated sites.[3][4][5] This technical guide provides a detailed overview of the primary synthesis and production methods for this compound.

Core Synthesis Methodologies

The industrial production of this compound primarily relies on the fluorination of chlorinated hydrocarbons with anhydrous hydrogen fluoride (B91410) (HF). The two main precursors for this process are hexachloroethane (B51795) (C₂Cl₆) and tetrachloroethylene (B127269) (perchloroethylene, C₂Cl₄).[6] Both liquid-phase and vapor-phase processes have been commercially employed.[3]

Fluorination of Hexachloroethane

The direct fluorination of hexachloroethane is a significant route for CFC-113 production. The overall reaction is as follows:

C₂Cl₆ + 3HF → CCl₂FCClF₂ + 3HCl[6]

This reaction is typically catalyzed and can be carried out in either a liquid or vapor phase.

Liquid-Phase Fluorination:

This method often employs an antimony pentachloride (SbCl₅) catalyst.[3][7] The catalyst can be modified with chlorine to maintain its pentavalent state, which is crucial for its catalytic activity. The reaction is carried out in a liquid medium, and the products are subsequently separated.

Vapor-Phase Fluorination:

In the vapor phase, the reaction is typically carried out at elevated temperatures over a solid catalyst. Chromium-based catalysts, such as chromium trifluoride (CrF₃), are commonly used for this process.[8]

Fluorination of Tetrachloroethylene

An alternative and widely used industrial method involves the reaction of tetrachloroethylene with chlorine and hydrogen fluoride. This process can be considered as an in-situ generation of hexachloroethane followed by fluorination. The overall reaction is:

C₂Cl₄ + Cl₂ + 3HF → CCl₂FCClF₂ + 3HCl

Similar to the hexachloroethane route, this process can also be conducted in both liquid and vapor phases using appropriate catalysts.

Quantitative Data on Synthesis Parameters

The following tables summarize key quantitative data for the different synthesis methods of this compound.

| Parameter | Liquid-Phase Fluorination of C₂Cl₆ | Vapor-Phase Fluorination of C₂Cl₄ + Cl₂ |

| Catalyst | Antimony Pentachloride (SbCl₅) | Chromium Oxide (Cr₂O₃) or Chromium Trifluoride (CrF₃) |

| Temperature | 60°C to 140°C | 200°C to 450°C |

| Pressure | Atmospheric to 10 bar | Atmospheric |

| Reactant Molar Ratio (HF:Chlorocarbon) | Excess HF is typically used | Varies depending on desired product distribution |

| Phase | Liquid | Vapor |

Table 1: Comparison of Liquid-Phase and Vapor-Phase Synthesis Conditions.

| Temperature (°C) | Conversion of Trichlorotrifluoroethane (%) | Selectivity for Dichlorotetrafluoroethane (B1200811) (%) |

| 370 | 40.2 | 91.8 (1,2-isomer) |

Table 2: Example of Vapor-Phase Fluorination of Trichlorotrifluoroethane to Dichlorotetrafluoroethane over a Chromium Trifluoride Catalyst. [8] (Note: This demonstrates a further fluorination step, but provides insight into the conditions used in vapor-phase fluorination with this catalyst system).

Experimental Protocols

While detailed, step-by-step industrial protocols are often proprietary, the following sections outline the general methodologies for the key synthesis routes based on available literature and patents.

Protocol 1: Liquid-Phase Fluorination of Hexachloroethane with SbCl₅ Catalyst

Objective: To synthesize this compound via the liquid-phase fluorination of hexachloroethane.

Materials:

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony Pentachloride (SbCl₅)

-

Chlorine (Cl₂) (for catalyst maintenance)

-

Alkali solution (e.g., NaOH or KOH) for neutralization

-

Drying agent (e.g., molecular sieves)

Equipment:

-

Jacketed glass or nickel alloy reactor suitable for corrosive materials

-

Stirring mechanism

-

Inlets for gaseous and liquid reactants

-

Reflux condenser

-

Scrubber for acidic off-gases

-

Distillation apparatus for product purification

Procedure:

-

Catalyst Preparation: The antimony pentachloride catalyst is activated by reacting it with anhydrous HF to form an antimony chlorofluoride species (SbCl₅₋ₓFₓ).[9] This is typically done in the reactor prior to the introduction of the main reactants. A small amount of chlorine may be co-fed to maintain the antimony in its active pentavalent state.

-

Reaction: Hexachloroethane is charged into the reactor containing the activated catalyst. Anhydrous HF is then continuously fed into the reactor. The reaction mixture is maintained at a temperature between 70°C and 120°C.[9] The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Product Recovery: The reaction is a continuous process where the crude product mixture, containing CFC-113, unreacted starting materials, and byproducts, is continuously withdrawn.

-

Purification:

-

The crude product stream is first passed through a scrubber containing an alkali solution to neutralize and remove acidic gases like HCl and unreacted HF.[3]

-

The neutralized organic phase is then dried using a suitable drying agent.

-

Finally, the dried product is purified by fractional distillation to separate this compound from other chlorofluorocarbons and unreacted starting materials.[3]

-

Protocol 2: Vapor-Phase Fluorination of Tetrachloroethylene and Chlorine with Chromium-Based Catalyst

Objective: To synthesize this compound via the vapor-phase reaction of tetrachloroethylene, chlorine, and hydrogen fluoride.

Materials:

-

Tetrachloroethylene (C₂Cl₄)

-

Chlorine (Cl₂)

-

Anhydrous Hydrogen Fluoride (HF)

-

Chromium oxide (Cr₂O₃) or Chromium trifluoride (CrF₃) catalyst

-

Inert gas (e.g., Nitrogen)

-

Alkali solution for scrubbing

-

Drying agent

Equipment:

-

Fixed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel or nickel)

-

Vaporizers for liquid reactants (tetrachloroethylene and HF)

-

Mass flow controllers for gaseous reactants

-

Furnace for heating the reactor

-

Condenser to cool the product stream

-

Scrubbing and drying train

-

Cold trap for product collection

Procedure:

-

Catalyst Activation: The chromium oxide catalyst is typically pre-treated with a flow of anhydrous HF at an elevated temperature (e.g., 250-400°C) to activate it. This process converts the oxide to an oxyfluoride, which is the active catalytic species.[10]

-

Reaction: Gaseous tetrachloroethylene, chlorine, and anhydrous hydrogen fluoride are continuously fed into the heated fixed-bed reactor containing the activated catalyst. The reaction temperature is maintained between 300°C and 400°C.[11]

-

Product Quenching and Collection: The hot gaseous effluent from the reactor, containing CFC-113, HCl, and other products, is passed through a condenser to cool it down. The condensed liquid is collected in a cold trap.

-

Purification:

-

The collected crude product is first washed with water and then with an alkali solution to remove acidic components.

-

The organic layer is separated and dried.

-

The final purification of this compound is achieved through fractional distillation.

-

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described synthesis methods.

Conclusion

The synthesis of this compound is a well-established industrial process with two primary routes: the fluorination of hexachloroethane and the fluorination of tetrachloroethylene in the presence of chlorine. Both liquid-phase and vapor-phase methodologies have been successfully implemented, with the choice of catalyst and reaction conditions being critical to achieving high yields and selectivities. While the production of CFC-113 is now heavily restricted, a thorough understanding of its synthesis provides valuable insights into the broader field of halocarbon chemistry and industrial catalytic processes. The information presented in this guide serves as a comprehensive technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. osti.gov [osti.gov]

- 2. This compound, 76-13-1 [thegoodscentscompany.com]

- 3. Chlorofluorocarbons, fully halogenated (EHC 113, 1990) [inchem.org]

- 4. epa.gov [epa.gov]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 7. ag.state.mn.us [ag.state.mn.us]

- 8. US3632834A - Process for preparing trichlorotrifluoroethane and dichlorotetrafluoroethane - Google Patents [patents.google.com]

- 9. EP0129863A1 - Fluorination process - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. US3157707A - Method of reacting tetrachloroethylene, chlorine and hydrogen fluoride - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,1,2-Trichlorotrifluoroethane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,1,2-Trichlorotrifluoroethane (CFC-113), a compound of significant interest in various scientific and industrial applications. The following sections detail its infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-chlorine and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 1195 | Strong | C-F Stretch |

| 1100 | Strong | C-F Stretch |

| 901 | Strong | C-C Stretch / C-F Stretch |

| 830 | Medium | C-Cl Stretch |

| 670 | Medium | C-Cl Stretch |

| 540 | Medium | C-Cl Bend |

Data sourced from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern, providing a unique fingerprint for its identification. The molecular ion peak is often weak or absent due to the compound's instability upon ionization.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment |

| 151 | 100 | [C₂Cl₂F₃]⁺ |

| 116 | 60 | [C₂ClF₂]⁺ |

| 85 | 45 | [CCl₂F]⁺ |

| 66 | 30 | [CClF]⁺ |

| 47 | 25 | [CCl]⁺ |

Data sourced from the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of protons, only ¹³C and ¹⁹F NMR are applicable for this compound. The molecule's structure (Cl₂FC-CClF₂) presents two distinct carbon and two distinct fluorine environments, which will result in two signals in both the ¹³C and ¹⁹F NMR spectra.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CClF₂ | 118 - 122 | Triplet (due to coupling with two ¹⁹F) |

| -CCl₂F | 110 - 114 | Doublet (due to coupling with one ¹⁹F) |

Predicted values based on analogous chlorofluorocarbons.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| -CClF₂ | -70 to -90 | Triplet (due to coupling with the other ¹⁹F group) |

| -CCl₂F | -60 to -80 | Doublet of triplets (due to coupling with the other ¹⁹F group and splitting from the carbon) |

Predicted values based on typical chemical shift ranges for fluorinated alkanes.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: As this compound is a volatile liquid, the spectrum can be obtained using a gas cell or by preparing a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr). For the thin film method, a single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. A background spectrum of the empty salt plates or gas cell is recorded first. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate its molecular weight and structure.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used for volatile compounds.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at its respective m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra to determine the chemical environments of the carbon and fluorine atoms in the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe capable of detecting ¹³C and ¹⁹F nuclei.

-

Sample Preparation: Approximately 50-100 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C NMR or trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR, may be added.

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse sequence is used to acquire the spectrum. This removes splitting from any residual protons and enhances the signal-to-noise ratio.

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A standard single-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Proton decoupling is generally not necessary unless there are proton-containing impurities.

-

-

Data Processing: The acquired free induction decays (FIDs) for both ¹³C and ¹⁹F are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the appropriate standard.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to Fluorocarbon 113 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fluorocarbon 113 (1,1,2-Trichloro-1,2,2-trifluoroethane). The information is intended for laboratory professionals who may encounter this compound in historical contexts or specialized applications. Due to its significant environmental impact, the production of Fluorocarbon 113 has been phased out under the Montreal Protocol. However, existing stocks and its presence in older equipment or procedures necessitate a thorough understanding of its characteristics.

Core Physical and Chemical Properties

Fluorocarbon 113 is a colorless, volatile liquid with a faint, ether-like odor.[1][2] It is non-flammable and has low toxicity, which contributed to its widespread historical use.[1][3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | References |

| Chemical Name | 1,1,2-Trichloro-1,2,2-trifluoroethane | [2] |

| Synonyms | CFC-113, Freon 113, R-113 | [4][5][6] |

| CAS Number | 76-13-1 | [4] |

| Molecular Formula | C2Cl3F3 | [3][4] |

| Molecular Weight | 187.37 g/mol | [2] |

| Appearance | Colorless, volatile liquid | [1][3][4] |

| Odor | Nearly odorless to a faint, sweet, ether-like odor | [7][8] |

Thermodynamic and Other Physical Properties

| Property | Value | References |

| Boiling Point | 47.6 °C (117.7 °F) | [5][6] |

| Melting Point | -35 °C (-31 °F) | [1][4][5] |

| Density | 1.56 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 285 mmHg at 20 °C | [4][5] |

| Water Solubility | 170 mg/L | [5] |

| Refractive Index | 1.358 at 20 °C | [1] |

| Viscosity | 0.68 mPa·s at 25 °C | [3] |

Historical Laboratory Applications and Experimental Protocols

Historically, Fluorocarbon 113 was a versatile solvent used in a variety of laboratory applications, primarily due to its chemical inertness, low boiling point, and non-flammability.[1][5] Its principal uses in a laboratory setting included:

-

Cleaning and Degreasing: It was highly effective for cleaning sensitive electronic components, precision instruments, and glassware, as it could dissolve oils and greases without damaging the underlying materials.[1][9][10]

-

Solvent for Extractions: Its properties made it suitable as a solvent for certain types of chemical extractions.

-

Dry-Cleaning Solvent: In some specialized laboratory applications, it was used for the delicate cleaning of fabrics or other materials.[10]

-

Refrigerant and Heat Transfer Fluid: In laboratory-scale cooling systems and for specific experimental setups requiring precise temperature control, it served as a refrigerant.[10][11]

Due to the phase-out of CFCs, other solvents have now largely replaced Fluorocarbon 113 in these applications.[1][5]

General Experimental Protocol for Cleaning with Fluorocarbon 113

The following is a generalized protocol for the use of Fluorocarbon 113 as a cleaning solvent, reflecting its historical application. This is for informational purposes only, as its use is now highly restricted.

Objective: To clean and degrease laboratory equipment or components.

Materials:

-

Fluorocarbon 113

-

Contaminated component(s)

-

Glass beakers or other suitable containers

-

Ultrasonic bath (optional)

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves

Procedure:

-

Preparation: Ensure all work is conducted within a well-ventilated fume hood to avoid inhalation of vapors.[12] Wear appropriate PPE.

-

Immersion: Place the contaminated component into a beaker. Add a sufficient volume of Fluorocarbon 113 to completely submerge the component.

-

Agitation (Optional): For more effective cleaning, the beaker can be placed in an ultrasonic bath for a specified period. Gentle manual agitation can also be employed.

-

Soaking: Allow the component to soak for a period sufficient to dissolve the contaminants.

-

Rinsing: Remove the component from the initial bath and rinse with fresh, clean Fluorocarbon 113 in a separate beaker to remove any residual contaminants.

-

Drying: The component can be air-dried in the fume hood. The low boiling point of Fluorocarbon 113 allows for rapid evaporation.

-

Waste Disposal: All used Fluorocarbon 113 must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines. Do not dispose of it down the drain.

Laboratory Workflow Visualization

The following diagram illustrates a general workflow for a laboratory cleaning procedure using a solvent like Fluorocarbon 113.

Safety and Handling

While having low toxicity, Fluorocarbon 113 is a volatile substance and can displace air in enclosed spaces, acting as a simple asphyxiant.[9] Inhalation of high concentrations can cause central nervous system depression, including dizziness and loss of coordination.[9] Direct contact with the liquid can cause skin irritation.[9] It is crucial to handle Fluorocarbon 113 in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment.[12] It is incompatible with alkali metals and chemically active metals like magnesium, zinc, and aluminum.[4]

Environmental Impact

Fluorocarbon 113 is a chlorofluorocarbon (CFC) with a high ozone depletion potential.[5][13] When released into the atmosphere, it can persist for a long time and, upon reaching the stratosphere, is broken down by UV radiation, releasing chlorine atoms that catalytically destroy the ozone layer.[5] This has led to its global phase-out.

References

- 1. 1,1,2-trichlorotrifluoroethane, 76-13-1 [thegoodscentscompany.com]

- 2. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 6. FLUOROCARBON 113 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,1,2-Trichloro-1,2,2-trifluoroethane (freon 113) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trichlorofluoroethane (Freon 113) | Regenesis [regenesis.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. dhss.delaware.gov [dhss.delaware.gov]

- 11. summitrefrigerants.com [summitrefrigerants.com]

- 12. fishersci.com [fishersci.com]

- 13. agas.com [agas.com]

An In-depth Technical Guide to the Thermochemical Properties of 1,1,2-Trichloro-1,2,2-trifluoroethane (CAS 76-13-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,1,2-trichloro-1,2,2-trifluoroethane, commonly known as CFC-113, Freon 113, or R-113. The information is compiled from various scientific sources to support research, development, and safety assessments involving this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 1,1,2-trichloro-1,2,2-trifluoroethane. Data has been aggregated and standardized for ease of comparison.

Table 1: Fundamental Physicochemical and Thermochemical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₂Cl₃F₃ | - | [1][2] |

| Molar Mass | 187.37 | g/mol | [2] |

| Normal Boiling Point | 47.7 | °C | [2] |

| Melting Point | -35 | °C | [2] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 27.0 | kJ/mol | [3] |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -726.8 ± 4.3 | kJ/mol | [4] |

| Density (liquid, at 25°C) | 1.56 | g/mL | [2] |

| Vapor Pressure (at 20°C) | 285 | mmHg | [2][5] |

| Vapor Density (air = 1) | 6.5 | - | [6] |

| Ionization Potential | 11.99 | eV | [5] |

Table 2: Temperature-Dependent Vapor Pressure

| Temperature (°C) | Vapor Pressure (psia) | Vapor Pressure (mmHg) | Reference |

| 21.1 | 5.6 | 289.4 | [6] |

| -20 | - | 22.2 | [7] |

| -10 | - | 25.8 | [7] |

| 0 | - | 29.1 | [7] |

| 10 | - | 18.7 (in Hg vac) | [7] |

| 20 | - | 12.5 (in Hg vac) | [7] |

| 30 | - | 6.4 (in Hg vac) | [7] |

| 40 | 7.2 | 371.8 | [7] |

| 50 | 9.2 | 475.2 | [7] |

| 60 | 11.2 | 578.6 | [7] |

| 70 | 14.3 | 738.6 | [7] |

Note: Negative values in the original reference for mmHg at lower temperatures are presented as inches of Mercury vacuum and have been noted as such.

Table 3: Liquid Phase Heat Capacity (Cp,liquid)

| Temperature (K) | Heat Capacity (J/mol·K) | Reference |

| 298.15 | 172.8 | [8] |

| 298.15 | 172.9 | [8] |

| 298.15 | 179.8 | [8] |

| 298.2 | 177.0 | [8] |

| 303.15 | 172.5 | [8] |

Experimental Protocols

Enthalpy of Formation

The standard enthalpy of formation of halogenated ethanes, such as 1,1,2-trichloro-1,2,2-trifluoroethane, is typically determined using combustion calorimetry .

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HCl).

-

General Procedure:

-

A weighed sample of the liquid is sealed in a combustible ampoule.

-

The ampoule is placed in the bomb calorimeter, which is then pressurized with pure oxygen.

-

The sample is ignited electrically.

-

The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is calculated from the standard enthalpy of combustion.

-

Heat Capacity

The heat capacity of liquid 1,1,2-trichloro-1,2,2-trifluoroethane has been measured using adiabatic calorimetry .

-

Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. A known amount of heat is added to the sample, and the resulting temperature increase is measured. The heat capacity is the ratio of the heat added to the temperature change.

-

General Procedure:

-

A known mass of the sample is placed in a sample container within the calorimeter.

-

The calorimeter is cooled to the desired starting temperature.

-

A measured amount of electrical energy is supplied to a heater in thermal contact with the sample.

-

The temperature of the sample is recorded as a function of time until thermal equilibrium is reached.

-

The heat capacity is calculated from the amount of heat supplied and the observed temperature rise.

-

Vapor Pressure

Vapor pressure measurements for refrigerants like CFC-113 are commonly performed using the static method or the ebulliometric method .

-

Static Method:

-

Principle: The sample is placed in a thermostated, evacuated container connected to a pressure-measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is measured directly.

-

General Procedure:

-

The sample is degassed to remove any dissolved air.

-

A small amount of the liquid sample is introduced into the thermostated cell.

-

The system is allowed to reach thermal and phase equilibrium.

-

The pressure is measured using a high-precision manometer or pressure transducer.

-

-

-

Ebulliometric Method (Boiling Point Method):

-

Principle: The boiling temperature of the liquid is measured at a known external pressure. The vapor pressure at that temperature is equal to the applied external pressure.

-

General Procedure:

-

The liquid is heated in an ebulliometer, an apparatus designed to ensure equilibrium between the liquid and vapor phases at the boiling point.

-

The pressure in the system is controlled and measured accurately.

-

The temperature at which the liquid boils is measured with a calibrated thermometer.

-

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of 1,1,2-trichloro-1,2,2-trifluoroethane.

Caption: Workflow for determining thermochemical properties of CFC-113.

Caption: Phase transitions of 1,1,2-trichloro-1,2,2-trifluoroethane.

References

- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermochemistry of Haloethanes [chooser.crossref.org]

- 5. "Method of Measuring the Vapor Pressure and Concentration of Fluids usi" by Momin Elhadi Abdalla and Siddharth Pannir [docs.lib.purdue.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. cc.kyushu-u.ac.jp [cc.kyushu-u.ac.jp]

- 8. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]

A Technical Guide to the Historical Scientific Applications of CFC-113

For Researchers, Scientists, and Drug Development Professionals

Introduction